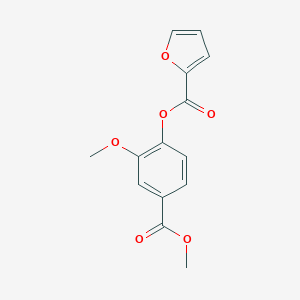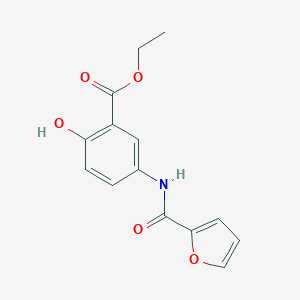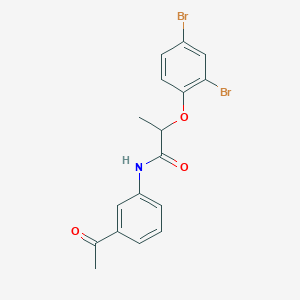![molecular formula C21H19ClN2O3S B309284 4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309284.png)
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, CP-690550, and has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CP-690550 involves the inhibition of the Janus kinase (JAK) pathway. This pathway is involved in the signaling of various cytokines and growth factors, which are important for immune cell function. By inhibiting this pathway, CP-690550 can suppress the activity of immune cells and reduce inflammation.
Biochemical and Physiological Effects
CP-690550 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of cytokines, such as interleukin-6 and interferon-gamma, which are involved in the inflammatory response. CP-690550 has also been found to reduce the activity of T cells and B cells, which are important for immune function.
Advantages and Limitations for Lab Experiments
CP-690550 has several advantages for use in lab experiments. It has been found to have a high degree of specificity for the JAK pathway, which makes it a useful tool for studying the role of this pathway in immune cell function. CP-690550 also has a long half-life, which allows for sustained inhibition of the JAK pathway.
However, there are also limitations to the use of CP-690550 in lab experiments. It has been found to have off-target effects on other pathways, which can complicate the interpretation of results. CP-690550 also has the potential to cause toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on CP-690550. One area of focus is the development of more specific JAK inhibitors that can avoid off-target effects. Another area of focus is the study of the long-term effects of CP-690550 on immune function and overall health. Additionally, there is a need for more research on the potential use of CP-690550 in the treatment of autoimmune diseases and organ transplant rejection.
Conclusion
In conclusion, CP-690550 is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have immunosuppressive effects and has been studied for its potential use in the treatment of autoimmune diseases and organ transplant rejection. CP-690550 inhibits the JAK pathway, which is involved in immune cell function, and has various biochemical and physiological effects. While there are advantages and limitations to the use of CP-690550 in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
CP-690550 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including 4-chloro-3-nitrobenzoic acid, 2-phenylethylamine, and phenylsulfonyl chloride. The process involves the conversion of these reagents into the final product, CP-690550, through a series of chemical reactions, including nitration, reduction, and sulfonation.
Scientific Research Applications
CP-690550 has been widely studied for its potential applications in scientific research. It has been found to have immunosuppressive effects and has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. CP-690550 has also been studied for its potential use in the treatment of organ transplant rejection.
properties
Product Name |
4-chloro-N-(2-phenylethyl)-3-[(phenylsulfonyl)amino]benzamide |
|---|---|
Molecular Formula |
C21H19ClN2O3S |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-(benzenesulfonamido)-4-chloro-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c22-19-12-11-17(21(25)23-14-13-16-7-3-1-4-8-16)15-20(19)24-28(26,27)18-9-5-2-6-10-18/h1-12,15,24H,13-14H2,(H,23,25) |
InChI Key |
ZYKWTWUGINROQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![N-(4-fluorophenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309210.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)


![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)

![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)